2-Methyldisulfanyl-propionic acid
Description
2-Methyldisulfanyl-propionic acid (hypothetical IUPAC name: 2-(methyldithio)propanoic acid) is a sulfur-containing carboxylic acid derivative characterized by a disulfanyl (–S–S–) group and a methyl substituent at the second carbon of the propanoic acid backbone. For example, ethyl 2-(methyldisulfanyl)propanoate (CAS-related structure) is documented as an ester derivative . The disulfanyl group likely enhances reactivity in redox processes or polymer chemistry, similar to trithiocarbonates and thiol-based compounds .
Properties
Molecular Formula |
C4H8O2S2 |
|---|---|
Molecular Weight |
152.2 g/mol |
IUPAC Name |
2-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H8O2S2/c1-3(4(5)6)8-7-2/h3H,1-2H3,(H,5,6) |
InChI Key |
RVGRGTZGPLAMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities between 2-methyldisulfanyl-propionic acid and related compounds:
Reactivity and Stability
- Disulfanyl vs. Thiol Groups : The disulfanyl (–S–S–) group in this compound is redox-active, enabling participation in disulfide exchange reactions. In contrast, thiol-containing analogs like 3-mercapto-2-methylpropionic acid are prone to oxidation but exhibit higher nucleophilicity .
- Acetylated Derivatives : Acetylthio groups (e.g., 3-acetylthio-2-methylpropionic acid) protect thiols from premature oxidation, making them suitable for prodrugs or delayed-action formulations .
- Trithiocarbonates: Compounds like 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid exhibit dual reactivity (radical and ionic), critical for reversible addition-fragmentation chain-transfer (RAFT) polymerization .
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